molecular formula C18H23N5O B2367574 4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2320221-39-2

4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2367574
CAS No.: 2320221-39-2
M. Wt: 325.416
InChI Key: VUDKFFSVNKJIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine (CAS 2320221-39-2) is an organic compound of significant interest in pharmacological research, integrating pyrimidine and piperidine structures . These heterocyclic cores are fundamental scaffolds in medicinal chemistry, renowned for their versatility and presence in a wide range of bioactive molecules . The molecular structure features a cyclobutyl group and a piperidin-4-ylmethoxy chain, which are known to contribute to the compound's stability and metabolic profile, while also optimizing solubility and cellular permeability for improved bioavailability . The piperidine ring is a critical building block in the pharmaceutical industry, found in numerous drug classes . Similarly, pyrimidine-based compounds have demonstrated extensive therapeutic potential across diverse areas, including as anti-infectives, anticancer agents, and treatments for neurological disorders . This combination makes this compound a valuable chemical tool for researchers exploring new therapeutic leads, particularly in the development of targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyclobutyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-3-15(4-1)16-11-17(22-13-21-16)24-12-14-5-9-23(10-6-14)18-19-7-2-8-20-18/h2,7-8,11,13-15H,1,3-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDKFFSVNKJIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutyl Group Introduction

The cyclobutyl substituent is introduced through a Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. A documented approach involves:

  • Cyclobutane Carboxylic Acid Activation : Conversion to cyclobutane carbonyl chloride using thionyl chloride.
  • Coupling with Pyrimidine Precursor : Reacting the acyl chloride with 6-amino-4-chloropyrimidine in the presence of AlCl₃ to form 4-cyclobutyl-6-chloropyrimidine.
  • Hydroxylation : Hydrolysis of the chloropyrimidine under basic conditions (e.g., NaOH, H₂O/THF) yields 4-cyclobutyl-6-hydroxypyrimidine.

Key Data :

  • Yield for chloropyrimidine formation: 72–85% (depending on stoichiometry).
  • Hydroxylation efficiency: >90% under reflux conditions.

Synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Piperidine Functionalization

The piperidine core is modified through sequential alkylation and oxidation:

  • N-Alkylation of Piperidin-4-ylmethanol :
    • React piperidin-4-ylmethanol with 2-chloropyrimidine in DMF using Cs₂CO₃ as a base at 55°C.
    • Reaction Conditions :
      • Solvent: DMF
      • Base: Cs₂CO₃ (1.6 equiv)
      • Temperature: 55°C
      • Duration: 3 hours.
    • Yield : 86–94% after purification via silica gel chromatography.
  • Protection and Oxidation :
    • Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether.
    • Oxidize the piperidine nitrogen using m-CPBA to ensure stability during subsequent steps.

Ether Bond Formation: Coupling Fragments

Williamson Ether Synthesis

The hydroxyl group of 4-cyclobutyl-6-hydroxypyrimidine reacts with the brominated piperidine derivative:

  • Bromination of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol :
    • Treat with PBr₃ in CH₂Cl₂ at 0°C to form (1-(pyrimidin-2-yl)piperidin-4-yl)methyl bromide.
    • Yield : 78–82%.
  • Etherification :
    • Combine 4-cyclobutyl-6-hydroxypyrimidine with the bromide in THF using NaH as a base.
    • Conditions :
      • Base: NaH (2.5 equiv)
      • Solvent: THF
      • Temperature: 60°C
      • Duration: 12 hours.
    • Yield : 65–70% after HPLC purification.

Mitsunobu Reaction

Alternative coupling via Mitsunobu reaction ensures higher stereochemical control:

  • React 4-cyclobutyl-6-hydroxypyrimidine with (1-(pyrimidin-2-yl)piperidin-4-yl)methanol using DIAD and PPh₃ in THF.
  • Yield : 60–68%.

Alternative Routes: One-Pot Assembly

Sequential Cyclization-Etherification

A streamlined approach involves simultaneous pyrimidine ring formation and ether linkage:

  • Cyclocondensation :
    • React cyclobutylguanidine with ethyl 3-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)acrylate in acetic acid to form the pyrimidine ring.
  • Aromatization :
    • Treat with DDQ to dehydrogenate the dihydropyrimidine intermediate.
    • Yield : 55–60%.

Challenges and Optimization

Steric Hindrance Mitigation

The cyclobutyl group introduces steric bulk, necessitating optimized reaction conditions:

  • Higher Temperatures : 80–100°C for etherification steps to overcome kinetic barriers.
  • Catalytic Systems : Use of phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.

Purification Strategies

  • Chromatography : Silica gel chromatography with EtOAc/hexane gradients (10–80% EtOAc).
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.45 (d, J = 5.1 Hz, 2H, pyrimidinyl-H), 7.28–7.35 (m, 2H, cyclobutyl-H), 4.20–4.32 (m, 2H, OCH₂), 3.85–3.95 (m, 1H, piperidine-H), 2.75–2.90 (m, 2H, piperidine-H), 2.10–2.25 (m, 4H, cyclobutyl-CH₂).
  • MS (ESI) : m/z 368 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (ACN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C18_{18}H23_{23}N5_5O
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 2379971-83-0

Structural Characteristics

The compound's structure includes:

  • A pyrimidine core , which is often associated with biological activity.
  • A cyclobutyl group , contributing to its three-dimensional shape and potentially influencing its interaction with biological targets.
  • A methoxy linkage to the piperidine ring, enhancing solubility and bioavailability.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of targeted therapies for various diseases.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of pyrimidine compounds were evaluated for their anticancer properties. The compound demonstrated significant inhibition of cancer cell proliferation, suggesting its potential as an anticancer agent .

Neurological Research

Research indicates that compounds containing piperidine and pyrimidine structures can modulate neurotransmitter systems, making them candidates for neurological disorders.

Case Study: Neuroprotective Effects

A study exploring the neuroprotective effects of similar compounds found that they could reduce oxidative stress in neuronal cells. This suggests that 4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine may also exhibit neuroprotective properties, warranting further investigation .

Antiviral Properties

Pyrimidine derivatives are known for their antiviral activity. The unique structure of this compound may enhance its efficacy against viral pathogens.

Case Study: Inhibition of Viral Replication

Preliminary research indicated that pyrimidine-based compounds could inhibit the replication of certain viruses by interfering with their nucleic acid synthesis. The specific mechanisms through which this compound operates remain to be elucidated but show promise for antiviral development .

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interfere with DNA replication, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on pyrimidine core modifications, substituent groups, and piperidine-linked functionalities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features
4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine Pyrimidine Cyclobutyl, (1-(pyrimidin-2-yl)piperidin-4-yl)methoxy Steric hindrance from cyclobutyl; dual pyrimidine motifs enhance target engagement
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Methyl, piperidin-1-yl Simplified substituents; piperidine enhances solubility and bioavailability
5-Fluorouracil Pyrimidine Fluorine at C5, keto groups at C2 and C4 Antimetabolite; inhibits thymidylate synthase

Key Observations

Substituent Complexity :

  • The target compound’s (1-(pyrimidin-2-yl)piperidin-4-yl)methoxy group introduces a branched structure absent in simpler analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine. This may improve selectivity for kinase or receptor targets but could reduce metabolic stability .
  • The cyclobutyl group contrasts with the methyl group in ’s compound, likely altering steric and electronic profiles. Cyclobutane’s ring strain may favor unique binding conformations.

Biological Relevance: Piperidine-containing pyrimidines often target central nervous system (CNS) receptors or enzymes (e.g., acetylcholinesterase). Fluorouracil’s success as an anticancer agent underscores pyrimidine’s versatility, but halogenation is absent in the target compound, indicating divergent mechanisms.

Crystallographic and Validation Insights :

  • SHELX-based refinements (e.g., SHELXL for small-molecule crystallography ) are critical for resolving the stereochemistry of such compounds. Structure validation tools (e.g., PLATON ) ensure accuracy in bond lengths and angles, particularly for strained cyclobutyl groups.

Biological Activity

4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of targeting specific receptors and pathways associated with various diseases. This article provides a detailed overview of the compound's biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a cyclobutyl group and a pyrimidine ring, which are known to influence its pharmacological properties. The presence of a piperidine moiety enhances its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant antitumor activity. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 0.64 μM to 12.91 μM against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .
CompoundCell LineIC50 (μM)Reference
4-Cyclobutyl-PyrimidineMCF-79.46
5-FluorouracilMCF-717.02
Similar Pyrimidine DerivativeMDA-MB-2311.75

These results suggest that the compound may possess selective cytotoxicity towards cancer cells compared to standard chemotherapeutics.

The mechanism through which this compound exerts its antitumor effects is likely related to its ability to induce apoptosis in cancer cells. Studies have indicated that such compounds can increase levels of caspase 9, a key player in the apoptotic pathway:

  • Caspase Levels : In treated MCF-7 cells, caspase 9 levels increased significantly, indicating activation of the apoptotic pathway .

Neuropharmacological Activity

Emerging research has highlighted the potential neuropharmacological effects of pyrimidine derivatives. Specifically, compounds similar to this compound have been assessed for their activity as muscarinic receptor antagonists, which may have implications for treating neurological disorders.

Case Studies

  • Muscarinic Receptor Antagonism : A related study identified compounds that effectively antagonized muscarinic receptors (M4 subtype), which are implicated in various neurological conditions . The structural modifications similar to those found in our compound enhance receptor binding affinity.
  • Behavioral Studies : Animal models treated with pyrimidine derivatives exhibited significant improvements in cognitive function and reduced symptoms associated with anxiety and depression .

Safety and Toxicity

Safety assessments are crucial for evaluating the therapeutic potential of new compounds. Early studies indicate that the toxicity profile of related pyrimidine derivatives is favorable, with significant safety margins observed in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.